molecular formula C19H13F2N3O2S2 B6480455 2,5-difluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 896679-14-4

2,5-difluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No. B6480455
CAS RN: 896679-14-4
M. Wt: 417.5 g/mol
InChI Key: PQPRIKKBFZVJKS-UHFFFAOYSA-N
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Description

This compound is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4-b] pyridine analogue . It has been synthesized and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that this compound showed potent PI3K inhibitory activity .


Synthesis Analysis

The compound was efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

The compound was tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that this compound showed potent PI3K inhibitory activity .


Physical And Chemical Properties Analysis

The compound is a colorless solid with a melting point of 163–165 °C . The 1H NMR (400 MHz, DMSO-d6) δ values are as follows: 10.18 (s, 1H), 8.21 (s, 1H), 7.72 (s, 1H), 7.71–7.65 (m, 1H), 7.60–7.52 (m, 1H), 7.22–7.16 (m, 1H), 3.62 (s, 3H), 1.29 (s, 12H) .

Scientific Research Applications

Phosphoinositide 3-Kinase Inhibitors

This compound has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for cancer therapies .

Antioxidant

Thiazole derivatives, like the one , have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Analgesic

Thiazole derivatives have also been associated with analgesic (pain-relieving) properties . They could potentially be used in the development of new pain relief medications .

Anti-Inflammatory

These compounds have shown anti-inflammatory effects . This makes them potentially useful in treating conditions characterized by inflammation .

Antimicrobial and Antifungal

Thiazole derivatives have been found to have antimicrobial and antifungal properties . This suggests potential use in the development of new antimicrobial and antifungal agents .

Antiviral

Thiazole derivatives have demonstrated antiviral activity . They could potentially be used in the development of new antiviral drugs .

Diuretic

Thiazole derivatives have been associated with diuretic properties . Diuretics help the body get rid of excess fluid, mainly water and sodium .

Anticonvulsant

Thiazole derivatives have shown anticonvulsant effects . This suggests potential use in the treatment of epilepsy and other conditions characterized by seizures .

Future Directions

The compound has shown potent PI3K inhibitory activity, suggesting its potential as a therapeutic agent . Future research could focus on further exploring its therapeutic potential and optimizing its synthesis process. Additionally, more studies are needed to fully understand its mechanism of action and to evaluate its safety profile.

properties

IUPAC Name

2,5-difluoro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O2S2/c1-11-9-12(18-23-16-3-2-8-22-19(16)27-18)4-7-15(11)24-28(25,26)17-10-13(20)5-6-14(17)21/h2-10,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPRIKKBFZVJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

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